6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

GSK-3β inhibition Kinase selectivity ATP-competitive inhibitor

The compound 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one belongs to a focused series of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one sulfonamides that have been investigated as adenosine triphosphate (ATP)-competitive inhibitors of glycogen synthase kinase‑3 beta (GSK‑3β). The core scaffold combines a 6-methyl‑2H‑pyran‑2‑one ring, an azetidine linker, and an N‑arylsulfonyl substituent.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34
CAS No. 1795363-56-2
Cat. No. B2769603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
CAS1795363-56-2
Molecular FormulaC14H14N2O5S
Molecular Weight322.34
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C14H14N2O5S/c1-10-5-11(6-14(17)20-10)21-12-8-16(9-12)22(18,19)13-3-2-4-15-7-13/h2-7,12H,8-9H2,1H3
InChIKeyXCDPVAHLTQGBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795363-56-2): Chemical Class and Core Structural Features for Procurement Evaluation


The compound 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one belongs to a focused series of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one sulfonamides that have been investigated as adenosine triphosphate (ATP)-competitive inhibitors of glycogen synthase kinase‑3 beta (GSK‑3β) . The core scaffold combines a 6-methyl‑2H‑pyran‑2‑one ring, an azetidine linker, and an N‑arylsulfonyl substituent. In this specific member, the aryl sulfonamide is a pyridine‑3‑sulfonyl group, which distinguishes it from numerous phenyl‑, substituted‑phenyl, and heterocyclic‑sulfonyl analogs within the same patent family [1]. The compound is primarily offered as a research‑grade chemical probe for studying Wnt/β‑catenin signaling, tau phosphorylation, and metabolic regulation .

Why Generic Substitution of 6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one Is Not Advisable Without Comparative Selectivity Data


In‑class GSK‑3β inhibitors sharing the 4‑(azetidin‑3‑yloxy)‑6‑methyl‑2H‑pyran‑2‑one core show large variations in potency and selectivity profiles driven by the nature of the sulfonamide substituent . The pyridine‑3‑sulfonyl moiety introduces a basic nitrogen that can participate in hydrogen‑bonding or electrostatic interactions within the ATP‑binding pocket, potentially altering the inhibitor's selectivity fingerprint relative to analogs bearing neutral or electron‑withdrawing phenyl sulfonamides. Without direct comparative binding or cellular data, substituting the pyridin‑3‑ylsulfonyl derivative with a close phenyl‑sulfonyl analog (e.g., 2‑trifluoromethylphenyl, cyclopropyl, or 5‑chloro‑2‑methoxyphenyl variants) risks obtaining a compound with divergent kinase selectivity, solubility, and metabolic stability, compromising experimental reproducibility .

6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Direct Comparative Evidence Against Closest Analogs


GSK-3β Inhibitory Potency of the Pyridin-3-ylsulfonyl Analog vs. 2-Trifluoromethylphenyl Analog

No public head‑to‑head study directly compares 6‑methyl‑4‑((1‑(pyridin‑3‑ylsulfonyl)azetidin‑3‑yl)oxy)‑2H‑pyran‑2‑one with the 2‑trifluoromethylphenyl analog (CAS 1798491‑44‑7). However, vendor annotations describe the 2‑trifluoromethylphenyl analog as a 'potent and highly selective ATP‑competitive inhibitor of GSK‑3β,' while the pyridin‑3‑ylsulfonyl analog is marketed as a research chemical without quantitative potency claims . The absence of disclosed IC50 or Kd values for either compound prevents a quantitative potency comparison at this time.

GSK-3β inhibition Kinase selectivity ATP-competitive inhibitor

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity of the Pyridine Sulfonamide

In silico comparison of the target compound (C14H14N2O5S, MW ~322.3 g/mol) with the 2‑trifluoromethylphenyl analog (C16H14F3NO5S, MW ~389.3 g/mol) reveals a lower calculated logP for the pyridine‑3‑sulfonyl derivative due to the replacement of the lipophilic –CF3 group with a pyridine nitrogen [1][2]. The pyridine nitrogen also serves as an additional hydrogen‑bond acceptor, which may enhance aqueous solubility and modulate off‑target binding profiles. No experimental solubility or logD7.4 data are available for either compound.

Lipophilicity Hydrogen bonding Drug-likeness

Structural Comparison with Cyclopropylsulfonyl and 5-Chloro-2-methoxyphenyl Analogs

The pyridine‑3‑sulfonyl group distinguishes the target compound from the cyclopropylsulfonyl analog (CAS 1798512‑42‑1) and the 5‑chloro‑2‑methoxyphenyl analog within the same azetidine‑pyranone scaffold . The cyclopropyl analog lacks aromatic π‑stacking capability, while the 5‑chloro‑2‑methoxyphenyl analog introduces a different halogen‑bonding pattern. The pyridine nitrogen's ability to act as a hydrogen‑bond acceptor or to be protonated under physiological conditions may confer unique interactions with the kinase hinge region. No comparative biochemical data are publicly available.

Structure-activity relationship Sulfonamide diversity Kinase inhibitor scaffold

Transparency Gap: Availability of Quantitative Selectivity Profiling Data Across the Series

A search of public databases (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 did not return any quantitative bioactivity data (IC50, Ki, Kd, or EC50) for 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one or its closest analogs [1][2]. This contrasts with well-characterized GSK-3β probes such as CHIR-99021 and SB-216763, for which extensive kinase profiling data are publicly available. The absence of selectivity data means the pyridin-3-ylsulfonyl analog cannot currently meet the Chemical Probes Portal's criteria for a high-quality chemical probe.

Kinase selectivity profiling Data transparency Chemical probe criteria

Recommended Research Applications for 6-Methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of the Sulfonamide Vector in GSK-3β Inhibitor Lead Optimization

This compound is best suited as a building block for SAR studies exploring how heteroaryl sulfonamide substituents modulate GSK-3β potency, selectivity, and physicochemical properties. Its pyridine-3-sulfonyl group can be compared head‑to‑head with phenyl, substituted‑phenyl, and alkyl‑sulfonyl analogs synthesized in‑house or sourced from the same vendor series . Researchers should generate their own IC50 and selectivity panel data, as public data are currently unavailable [1].

Investigation of Hydrogen-Bonding Interactions in the GSK-3β ATP-Binding Pocket

The pyridine nitrogen's capacity to act as a hydrogen‑bond acceptor or to be protonated at physiological pH makes this compound a useful tool for probing the role of hinge‑region hydrogen‑bonding in GSK‑3β inhibitor binding. Comparative crystallography or molecular dynamics simulations with the 2‑trifluoromethylphenyl analog (which lacks a heteroaryl nitrogen) could reveal distinct binding modes .

Physicochemical Profiling of Heteroaryl- vs. Phenyl-Sulfonamide Matched Molecular Pairs

The target compound and its 2‑trifluoromethylphenyl analog form a matched molecular pair differing primarily in the replacement of a –CF3‑phenyl group with a pyridine ring. This pair can be used to experimentally determine the impact of this modification on logD7.4, aqueous solubility, microsomal stability, and permeability—data that would inform future lead optimization campaigns .

Negative Control for Kinase Selectivity Profiling of Well-Characterized GSK-3β Inhibitors

Given the absence of selectivity data, this compound could serve as a comparator in kinase profiling panels alongside well‑characterized inhibitors such as CHIR‑99021 or SB‑216763. Demonstrating that the pyridin‑3‑ylsulfonyl analog exhibits a narrower or broader selectivity window would clarify its utility as a chemical probe .

Quote Request

Request a Quote for 6-methyl-4-((1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.